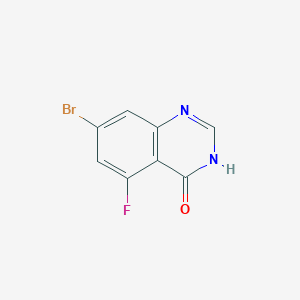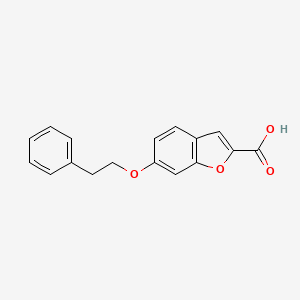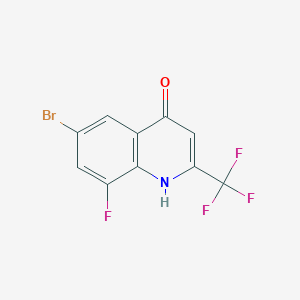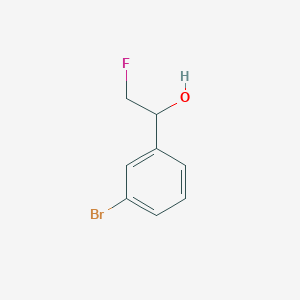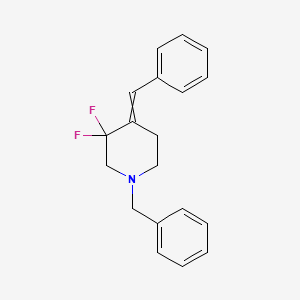
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine is an organic compound with the molecular formula C19H19F2N It is a derivative of piperidine, featuring a benzyl group and two fluorine atoms attached to the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the benzyl and phenylmethylidene groups to the piperidine ring . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Análisis De Reacciones Químicas
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethylidene groups, using reagents such as sodium hydroxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoro-4-phenylpiperidin-4-ol: This compound has a hydroxyl group instead of the phenylmethylidene group, leading to different chemical and biological properties.
1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine: This compound features a fluorine atom on the benzylidene group, which can influence its reactivity and interactions.
Propiedades
Fórmula molecular |
C19H19F2N |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-benzyl-4-benzylidene-3,3-difluoropiperidine |
InChI |
InChI=1S/C19H19F2N/c20-19(21)15-22(14-17-9-5-2-6-10-17)12-11-18(19)13-16-7-3-1-4-8-16/h1-10,13H,11-12,14-15H2 |
Clave InChI |
QQEHEYSGDFOQOY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1=CC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


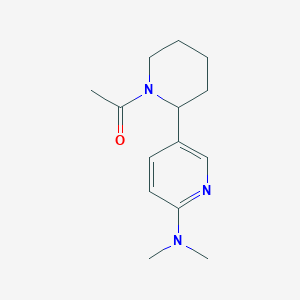
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
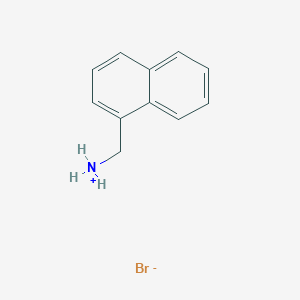
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

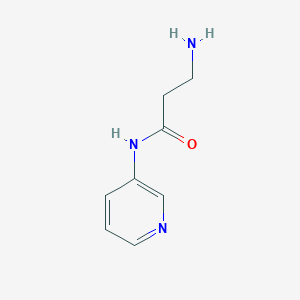
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
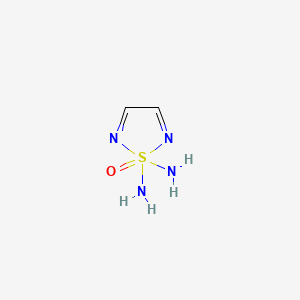
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
